molecular formula C12H14N2 B1414713 4-(Cyclopentylamino)benzonitrile CAS No. 1019512-92-5

4-(Cyclopentylamino)benzonitrile

Cat. No. B1414713
CAS RN: 1019512-92-5
M. Wt: 186.25 g/mol
InChI Key: BIGJOYDBXGFEPA-UHFFFAOYSA-N
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Description

4-(Cyclopentylamino)benzonitrile is a chemical compound with the molecular formula C12H14N2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-(Cyclopentylamino)benzonitrile is represented by the linear formula C12H14N2 . The InChI code for this compound is 1S/C12H14N2/c13-9-10-5-7-12(8-6-10)14-11-3-1-2-4-11/h5-8,11,14H,1-4H2 .


Physical And Chemical Properties Analysis

4-(Cyclopentylamino)benzonitrile has a molecular weight of 186.26 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .

Scientific Research Applications

Fluorescence Polarity Probes

4-(Cyclopentylamino)benzonitrile derivatives, like 4‐(N, N‐dimethylamino)benzonitrile and 4‐(N, N‐diethylamino)‐benzonitrile, have been studied for their fluorescence in aqueous solutions of cyclodextrins. These compounds exhibit enhanced emission of twisted internal charge transfer (TICT) fluorescence in cyclodextrin environments, which is significant for understanding their photophysical behavior and their interaction with cyclodextrins (Cox, Hauptman, & Turro, 1984).

Corrosion Inhibition

Benzonitrile derivatives, including variants of 4-(Cyclopentylamino)benzonitrile, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments. Experimental and computational studies indicate these compounds are effective in preventing corrosion, with their adsorption behavior on the mild steel surface conforming to Langmuir's adsorption isotherm (Chaouiki et al., 2018).

Photophysical Studies and Charge Transfer

Studies on the photophysical properties of similar compounds, such as 4-(N,N-dimethylamino)benzonitrile, reveal insights into the charge transfer dynamics within these molecules. Investigations using techniques like ultraviolet femtosecond stimulated Raman spectroscopy provide a deeper understanding of the complex electronic states and intramolecular processes in these compounds (Rhinehart, Challa, & McCamant, 2012).

Battery Technology

In the field of battery technology, derivatives of 4-(Cyclopentylamino)benzonitrile, such as 4-(Trifluoromethyl)-benzonitrile, have been explored as electrolyte additives for lithium ion batteries. They show promising results in enhancing the cyclic stability and overall performance of lithium nickel manganese oxide cathodes in high voltage lithium ion batteries (Huang et al., 2014).

Dual Fluorescence Studies

The dual fluorescence behavior of 4-(N,N-dimethylamino)benzonitrile, a compound structurally similar to 4-(Cyclopentylamino)benzonitrile, has been studied extensively. These investigations provide insights into the intramolecular charge transfer states and their interaction with different environments, contributing to the understanding of fluorescence mechanisms in these compounds (Gustavsson et al., 2009).

properties

IUPAC Name

4-(cyclopentylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-9-10-5-7-12(8-6-10)14-11-3-1-2-4-11/h5-8,11,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGJOYDBXGFEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651472
Record name 4-(Cyclopentylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopentylamino)benzonitrile

CAS RN

1019512-92-5
Record name 4-(Cyclopentylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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